Calcium gluconate

Description

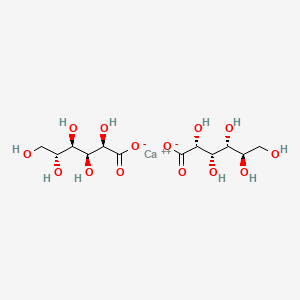

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHYRZPVYRGPP-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO14 | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029618 | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white crystalline granules or powder, stable in air, Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water, Insoluble in acetic acid, Sol in water 3.3 g/100 cc at 15 °C, In water, 3.33X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 3.5 (moderate) | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.30-0.65 g/cm³ | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals, granules, or powder | |

CAS No. |

299-28-5 | |

| Record name | Calcium Gluconate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQE6VB453K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 °C, 178 °C | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Role of Calcium Gluconate in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluconate, a widely utilized calcium salt in clinical and research settings, serves as a critical tool for modulating extracellular calcium concentration and, consequently, intracellular signaling cascades. Its primary mechanism of action is the dissociation into calcium (Ca²⁺) and gluconate ions, thereby increasing the bioavailability of extracellular Ca²⁺. This elevation in external calcium triggers a plethora of cellular responses by activating key cell surface receptors and influencing ion channel dynamics. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, with a focus on G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Detailed experimental protocols for assessing these signaling events are provided, along with quantitative data to facilitate experimental design and interpretation.

Introduction: The Central Role of Extracellular Calcium

Calcium ions are ubiquitous second messengers that govern a vast array of cellular processes, including proliferation, differentiation, apoptosis, and neurotransmission.[1][2] While intracellular Ca²⁺ dynamics are extensively studied, the role of extracellular Ca²⁺ as a primary signaling molecule is equally critical.[3][4] Cells possess sophisticated mechanisms to sense and respond to fluctuations in extracellular Ca²⁺ levels. This compound provides a readily bioavailable source of Ca²⁺, making it an invaluable reagent for investigating these signaling pathways in vitro and a therapeutic agent in vivo.[5] Upon administration, it dissociates to increase the concentration of extracellular Ca²⁺, which then acts as a ligand for specific cell surface receptors.

Key Signaling Pathways Activated by this compound

The increase in extracellular Ca²⁺ concentration initiated by this compound primarily impacts two major classes of signaling pathways: G-protein coupled receptor (GPCR) pathways, most notably through the Calcium-Sensing Receptor (CaSR), and indirectly, Receptor Tyrosine Kinase (RTK) pathways.

G-Protein Coupled Receptor (GPCR) Signaling: The Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a class C GPCR that plays a pivotal role in maintaining systemic calcium homeostasis. It is highly expressed in the parathyroid glands and kidneys but is also found in a wide variety of other tissues. Extracellular Ca²⁺ is the primary endogenous agonist for CaSR.

Mechanism of Activation:

Increased extracellular Ca²⁺, as supplied by this compound, binds to the large extracellular domain of the CaSR. This binding event induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺. This leads to a rapid and transient increase in cytosolic Ca²⁺ concentration.

-

Gαi/o Pathway: Activation of the Gαi/o pathway by CaSR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The downstream consequences of CaSR activation are cell-type specific but often involve the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

Figure 1: this compound-Induced GPCR Signaling via CaSR.

Receptor Tyrosine Kinase (RTK) Signaling

While this compound does not directly act as a ligand for RTKs, the increase in intracellular Ca²⁺ resulting from CaSR activation can modulate RTK signaling pathways. This cross-talk is complex and can be both potentiating and inhibitory depending on the cellular context and the specific RTK.

Mechanism of Modulation:

-

PKC-Mediated Transactivation: The diacylglycerol (DAG) produced downstream of Gαq/11 activation can activate Protein Kinase C (PKC). PKC can, in turn, phosphorylate and transactivate certain RTKs, such as the Epidermal Growth Factor Receptor (EGFR), in the absence of their cognate ligands.

-

Calcium-Dependent Kinases and Phosphatases: The rise in intracellular Ca²⁺ can activate calcium/calmodulin-dependent protein kinases (CaMKs) and phosphatases (e.g., calcineurin), which can phosphorylate or dephosphorylate RTKs or their downstream effectors, thereby modulating their activity.

Figure 2: Indirect Modulation of RTK Signaling by this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the cellular signaling events initiated by an increase in extracellular calcium, which is the primary effect of this compound. It is important to note that EC₅₀ values can vary depending on the cell type, receptor expression levels, and experimental conditions.

Table 1: Calcium-Sensing Receptor (CaSR) Activation

| Parameter | Value | Cell Type | Comments |

| EC₅₀ for Ca²⁺ | 2.84 mM | HEK293 | This value represents the concentration of extracellular Ca²⁺ required for half-maximal activation of the CaSR. |

| G-Protein Coupling | Gαq/11, Gαi/o | Parathyroid Cells, HEK293 | CaSR activation leads to the stimulation of both Gq/11 and Gi/o pathways. |

Table 2: Comparison of this compound and Calcium Chloride

| Parameter | This compound (10% solution) | Calcium Chloride (10% solution) | Comments |

| Elemental Calcium | 9.3 mg/mL | 27.2 mg/mL | Calcium chloride provides approximately three times more elemental calcium per unit volume. |

| In Vitro Ionization | Rapid | Rapid | Both salts show comparable rapid ionization to increase free Ca²⁺ in vitro when administered at equimolar concentrations of elemental calcium. |

| Cellular Uptake | Not directly applicable | Not directly applicable | The primary effect is on extracellular signaling; intracellular increase is a downstream event. |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following stimulation with this compound.

Materials:

-

Cells of interest cultured on glass coverslips or in 96-well plates

-

This compound stock solution

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.

-

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

-

Calcium Imaging:

-

Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulate the cells by adding this compound to the desired final concentration.

-

Continue to record the fluorescence at 340 nm and 380 nm excitation.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

An increase in the F340/F380 ratio indicates an increase in intracellular Ca²⁺ concentration.

-

The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation if calibration is performed.

-

Figure 3: Experimental Workflow for Fura-2 AM Calcium Imaging.

Western Blot Analysis of MAPK/ERK and CREB Phosphorylation

This protocol details the detection of phosphorylated ERK and CREB by Western blotting to assess the activation of these downstream signaling pathways in response to this compound.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.

-

Treat cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylated protein as a ratio to the total protein.

-

Figure 4: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a fundamental tool for investigating the intricate roles of extracellular calcium in cellular signaling. By elevating the extracellular Ca²⁺ concentration, it potently activates the Calcium-Sensing Receptor, leading to the initiation of G-protein-mediated signaling cascades that result in intracellular calcium mobilization and the activation of downstream pathways such as the MAPK/ERK and CREB pathways. Furthermore, the ensuing rise in intracellular calcium can modulate the activity of other critical signaling networks, including those governed by receptor tyrosine kinases. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating the precise mechanisms by which this compound and, more broadly, extracellular calcium, regulate cellular function. A thorough understanding of these pathways is essential for the development of novel therapeutics targeting a wide range of physiological and pathological processes.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of sensitivity modulation in the calcium-sensing receptor via electrostatic tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]

- 4. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Properties of Calcium Gluconate Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical properties of calcium gluconate solution, a critical component in various therapeutic applications. The following sections detail its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and the underlying signaling pathways it influences. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical procedures are also provided, alongside visualizations of crucial biochemical pathways to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

This compound is the calcium salt of D-gluconic acid.[1] For therapeutic use, it is often formulated as a sterile, nonpyrogenic, supersaturated solution for intravenous administration.[1] To maintain the stability of this supersaturated state, a small amount of calcium saccharate is often included in the formulation.[1][2]

Chemical Structure and General Properties

-

Chemical Name: Calcium D-gluconate (1:2)

-

Molecular Formula: C₁₂H₂₂CaO₁₄[3]

-

Molecular Weight: 430.37 g/mol (anhydrous)

-

Appearance: White, crystalline granules or powder.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molar Mass | 430.37 g/mol | |

| Melting Point | 195°C | |

| Water Solubility | 3.3 g/100 mL at 20°C; 20 g/100 mL in boiling water | |

| pH of Aqueous Solution (1%) | 6.0 - 7.0 | |

| Specific Rotation (α) | +10.2° (c=1, H₂O, 22°C) |

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily defined by the behavior of calcium ions in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intravenous administration, this compound has 100% bioavailability. Upon entering the bloodstream, it dissociates into calcium and gluconate ions.

The distribution of calcium is tightly regulated, with approximately 99% residing in the skeleton. In the serum, about 50% of calcium is in its ionized, biologically active form, while the remainder is bound to proteins (primarily albumin) and organic or inorganic anions.

Calcium itself is not metabolized. Excretion of calcium occurs primarily through the feces, with about 20% being eliminated via the kidneys.

Pharmacokinetic Parameters

| Parameter | Value/Description | References |

| Bioavailability (IV) | 100% | |

| Protein Binding | Approximately 40% (primarily to albumin) | |

| Primary Route of Excretion | Feces (approximately 80% of orally administered) and Urine (20%) | |

| Half-life | Not well-defined, as calcium is a component of the body's mineral balance. |

Pharmacodynamics

The pharmacodynamic effects of this compound are attributable to the physiological roles of the dissociated calcium ions. Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a crucial role in cardiac function, renal function, respiration, and blood coagulation.

Mechanism of Action

Intravenous administration of this compound directly increases serum ionized calcium levels. This is particularly important in conditions of hypocalcemia, where it restores the normal calcium gradient across cell membranes. In cases of hyperkalemia, elevated extracellular calcium antagonizes the cardiotoxic effects of high potassium by stabilizing the cardiac cell membrane. Similarly, it acts as an antidote in magnesium sulfate toxicity by competitively inhibiting magnesium at the neuromuscular junction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound solution.

Complexometric Titration for Assay of this compound

This method is based on the formation of a stable complex between calcium ions and ethylenediaminetetraacetic acid (EDTA).

Principle: Calcium ions are titrated with a standardized solution of disodium EDTA. To ensure a sharp endpoint, a displacement titration is often employed, where a small amount of magnesium sulfate is added. The indicator, such as Mordant Black II or hydroxy naphthol blue, forms a less stable complex with magnesium, which is then displaced by EDTA after all the calcium has been complexed, resulting in a distinct color change.

Procedure (based on USP monograph):

-

Sample Preparation: Accurately weigh and dissolve approximately 800 mg of this compound in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

Initial Titration: While stirring, add about 30 mL of 0.05 M edetate disodium (EDTA) from a 50-mL buret.

-

pH Adjustment and Indicator Addition: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

-

Final Titration: Continue the titration with 0.05 M EDTA until a blue endpoint is reached.

-

Blank Determination: Perform a blank titration using the same quantities of reagents but without the this compound sample.

-

Calculation: Calculate the percentage of this compound in the sample based on the volume of EDTA consumed.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is used to separate and quantify this compound from its potential impurities.

Principle: A solution of the sample is injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase (the column) and the mobile phase. A detector measures the amount of each component as it elutes from the column.

Example HPLC Conditions:

-

Column: C18 or a specialized organic acid column (e.g., Rezex ROA-Organic Acid H+).

-

Mobile Phase: A buffered aqueous solution, potentially with an ion-pairing reagent. For example, a 0.1 mol/L dipotassium phosphate and 1 mmol/L tetrabutylammonium hydroxide solution with the pH adjusted to 5.5 with phosphoric acid.

-

Flow Rate: Typically 0.3 - 1.0 mL/min.

-

Detector: UV detector at 210 nm or a differential refractive index detector.

-

Column Temperature: e.g., 30°C.

Determination of Water Solubility (Shake Flask Method)

This protocol is based on the OECD Guideline 105 for the Testing of Chemicals.

Principle: An excess amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20°C ± 0.5°C) for a period determined by a preliminary test to be sufficient to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., complexometric titration or HPLC).

Stability Testing of this compound Solution

This protocol is guided by the principles outlined in the ICH Q1A(R2) guideline.

Principle: The drug product is stored under various environmental conditions (temperature, humidity, light) for a defined period. At specified time points, samples are withdrawn and tested for any changes in their physical, chemical, and microbiological properties.

Procedure:

-

Batch Selection: Use at least three primary batches of the this compound solution for the stability study.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).

-

-

Tests to be Performed: The testing should include, but is not limited to:

-

Appearance (clarity, color, particulate matter)

-

pH

-

Assay of this compound

-

Degradation products/related substances

-

Sterility (if applicable)

-

Signaling Pathways

The administration of this compound elevates extracellular calcium levels, which in turn can influence intracellular calcium concentrations and trigger various signaling cascades. Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes.

The IP₃/DAG Signaling Pathway

This pathway is a common mechanism by which extracellular signals lead to an increase in intracellular calcium.

Workflow:

-

An extracellular ligand (e.g., a hormone or neurotransmitter) binds to a G protein-coupled receptor (GPCR) on the cell surface.

-

This activates the G protein, which in turn activates the enzyme phospholipase C (PLC).

-

PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER).

-

This binding opens calcium channels, leading to the release of stored calcium from the ER into the cytoplasm.

-

DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).

-

PKC then phosphorylates various target proteins, leading to a cellular response.

Caption: The IP₃/DAG signaling pathway leading to increased intracellular calcium.

Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Cascade

The increase in intracellular calcium can activate a cascade involving calmodulin and CaM kinases.

Workflow:

-

An increase in cytosolic calcium concentration leads to the binding of four calcium ions to the protein calmodulin (CaM).

-

The Ca²⁺/CaM complex undergoes a conformational change, enabling it to bind to and activate various target proteins, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs).

-

A key enzyme in this cascade is CaM-kinase kinase (CaMKK), which is activated by the Ca²⁺/CaM complex.

-

Activated CaMKK then phosphorylates and activates downstream kinases such as CaMK-I and CaMK-IV.

-

These activated CaM kinases, in turn, phosphorylate a variety of substrate proteins, including transcription factors (like CREB), metabolic enzymes, and ion channels, thereby regulating diverse cellular functions such as gene expression, neuronal plasticity, and cell survival.

Caption: The Calcium/Calmodulin-Dependent Protein Kinase (CaMK) signaling cascade.

Conclusion

This technical guide has provided a detailed examination of the biochemical properties of this compound solution. The tabulated quantitative data, detailed experimental protocols, and visualized signaling pathways offer a robust resource for researchers, scientists, and drug development professionals. A thorough understanding of these core properties is essential for the safe and effective development and application of this compound in therapeutic contexts.

References

Calcium gluconate as a source of soluble calcium in research

An In-depth Guide to the Use of Calcium Gluconate as a Soluble Calcium Source in Scientific Research

For researchers, scientists, and drug development professionals, the precise delivery of soluble calcium is crucial for a vast array of experimental models. This compound, the calcium salt of gluconic acid, serves as a widely utilized and effective source of bioavailable calcium ions. This technical guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in research settings.

Core Properties of this compound

This compound is favored in many research and clinical applications for its favorable safety profile and stability.[1] It is a white, odorless, and tasteless crystalline or granular powder.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂CaO₁₄ | [1] |

| Molecular Weight | 430.37 g/mol | [1] |

| Appearance | White crystalline or granular powder | [1] |

| Elemental Calcium Content | Approximately 9.3% | |

| pH of Aqueous Solution | 6.0 - 8.2 |

Solubility Profile

The solubility of this compound is a critical factor in its application. It is sparingly soluble in cold water but its solubility increases significantly in boiling water.

| Solvent | Solubility | Temperature | References |

| Water | 3.3 g/100 mL | 15 °C | |

| Water | 3.33 g/100 mL | 25 °C | |

| Boiling Water | ~20 g/100 mL (~1 in 5 parts) | 100 °C | |

| Ethanol | Insoluble | - | |

| Ether | Insoluble | - |

Applications in Research

This compound is a versatile tool in the laboratory, primarily used to modulate extracellular and, consequently, intracellular calcium concentrations. This allows for the investigation of a multitude of calcium-dependent cellular processes.

Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a wide range of physiological roles, including muscle contraction, neuronal transmission, cell proliferation, and apoptosis. The introduction of a soluble calcium source like this compound can be used to trigger these signaling pathways for study.

A simplified representation of a common calcium signaling pathway that can be initiated by an influx of extracellular calcium is depicted below.

Drug Formulation and Development

In pharmaceutical sciences, this compound is utilized as an excipient, serving as a source of calcium in formulations. Its stability and compatibility with a range of other pharmaceutical ingredients make it a valuable component in both solid dosage forms and parenteral preparations.

Experimental Protocols

Detailed and reproducible protocols are essential for rigorous scientific inquiry. The following sections provide step-by-step methodologies for the preparation and application of this compound solutions in common research scenarios.

Preparation of a 1 M this compound Stock Solution for Cell Culture

This protocol outlines the preparation of a sterile 1 M this compound stock solution suitable for use in cell culture experiments. Due to the limited solubility of this compound at room temperature, this procedure involves heating to fully dissolve the compound.

Materials:

-

This compound monohydrate (C₁₂H₂₂CaO₁₄·H₂O, MW: 448.39 g/mol )

-

Nuclease-free water

-

Sterile, conical tubes (50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringe

-

Water bath or heating block set to 80°C

-

Analytical balance

-

Stir plate and stir bar

Procedure:

-

Weighing: Accurately weigh out 44.84 g of this compound monohydrate.

-

Dissolving: Add the this compound to a beaker containing approximately 80 mL of nuclease-free water and a stir bar.

-

Heating and Stirring: Place the beaker on a stir plate with heating. Heat the solution to 80°C while stirring continuously. The solution will become clear as the this compound dissolves.

-

Volume Adjustment: Once fully dissolved, carefully transfer the solution to a 100 mL graduated cylinder and add nuclease-free water to bring the final volume to 100 mL.

-

Sterilization: Draw the warm solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile 50 mL conical tube. It is crucial to perform this step while the solution is still warm to prevent precipitation.

-

Storage: Store the sterile 1 M this compound stock solution at room temperature. Note that some precipitation may occur over time. If this happens, gently warm the solution at 37°C to redissolve the precipitate before use.

Induction of Intracellular Calcium Flux in Cultured Cells

This protocol describes a general method for inducing an intracellular calcium flux in cultured cells using a prepared this compound solution. This technique is often used in conjunction with calcium-sensitive fluorescent indicators to measure changes in intracellular calcium concentration.

Materials:

-

Cultured cells of interest (e.g., HeLa, CHO, neurons)

-

Sterile 1 M this compound stock solution (prepared as in Protocol 3.1)

-

Physiological saline solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)

-

Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

DMSO

-

Fluorimeter or fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates, glass-bottom dishes) and grow to the desired confluency.

-

Dye Loading: Prepare a loading buffer by diluting the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in the appropriate physiological saline.

-

Incubation: Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with fresh, warm physiological saline to remove excess dye.

-

Baseline Measurement: Place the plate or dish in the fluorimeter or on the microscope stage and record the baseline fluorescence for a few minutes.

-

Stimulation: Prepare a working solution of this compound by diluting the 1 M stock solution in the physiological saline to the desired final concentration (e.g., 10 mM). Add the this compound working solution to the cells.

-

Data Acquisition: Immediately begin recording the fluorescence signal to capture the increase in intracellular calcium. Continue recording until the signal returns to baseline or reaches a plateau.

In Vivo Administration via Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. Specific dosages and volumes should be determined based on the experimental design and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

This compound

-

Sterile water for injection

-

Animal feeding (gavage) needles (e.g., 20-gauge, 1.5-inch for adult mice)

-

Syringes

-

Animal scale

Procedure:

-

Solution Preparation: Prepare a solution of this compound in sterile water at the desired concentration. For example, to prepare a 200 mg/mL solution, dissolve 2 g of this compound in a final volume of 10 mL of sterile water. Gentle heating may be required to fully dissolve the compound. Allow the solution to cool to room temperature before administration.

-

Animal Handling and Dosing Calculation: Weigh the mouse to determine the correct volume to administer. The typical oral gavage volume for a mouse is 5-10 mL/kg. For a 25 g mouse, a 10 mL/kg dose would be 0.25 mL.

-

Gavage Procedure: a. Securely restrain the mouse by scruffing the neck and back to immobilize the head. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle if necessary. c. Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. d. The needle should pass easily down the esophagus. If resistance is met, withdraw and reposition. e. Once the needle is in place, dispense the this compound solution slowly and steadily. f. Gently remove the needle.

-

Monitoring: Observe the animal for a short period after gavage for any signs of distress.

Quantification of this compound

Accurate quantification of this compound in solution is essential for quality control and experimental consistency. Several analytical methods can be employed.

| Method | Principle | Advantages | Disadvantages | References |

| Complexometric Titration | Calcium ions are titrated with a chelating agent like EDTA. | Simple, cost-effective. | Can be less specific if other metal ions are present. | |

| Selective Oxidation with Periodate | Gluconic acid is selectively and quantitatively oxidized by sodium periodate. | High specificity for gluconate. | Requires specific reagents and careful control of reaction conditions. | |

| Reversed-Phase HPLC | Separation and quantification based on polarity. | High precision and accuracy, can be stability-indicating. | Requires specialized equipment. |

Conclusion

This compound remains a cornerstone for researchers investigating calcium-dependent biological processes. Its well-characterized properties, along with established protocols for its preparation and use, make it a reliable and effective tool. By following the detailed methodologies outlined in this guide, researchers can confidently incorporate this compound into their experimental designs to further our understanding of the multifaceted role of calcium in health and disease.

References

Modulating Intracellular Calcium Concentration with Calcium Gluconate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, muscle contraction, and apoptosis. The precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i) is therefore critical for normal cellular function. Dysregulation of calcium signaling is implicated in a wide range of pathologies, making the modulation of [Ca²⁺]i a key area of interest in biomedical research and drug development.

Calcium gluconate, a soluble salt of calcium and gluconic acid, is widely used clinically to treat hypocalcemia and to stabilize cardiac membranes in the context of hyperkalemia.[1][2] In a research setting, this compound serves as a readily available and biocompatible source of extracellular calcium ions (Ca²⁺)o to investigate the downstream consequences of elevated extracellular calcium on intracellular signaling cascades.

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound to modulate intracellular calcium concentration in vitro. It covers the primary mechanisms of action, detailed experimental protocols for measuring [Ca²⁺]i, a summary of quantitative data, and a description of the key signaling pathways involved.

Mechanisms of Action

The primary mechanism by which this compound modulates intracellular calcium concentration is by increasing the extracellular calcium concentration.[3] This elevated (Ca²⁺)o creates a larger electrochemical gradient, influencing intracellular calcium levels through several key mechanisms:

-

Activation of the Calcium-Sensing Receptor (CaSR): The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in sensing extracellular calcium levels.[4][5] Activation of the CaSR by increased (Ca²⁺)o can initiate downstream signaling cascades. The CaSR can couple to various G-proteins, most notably Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and leading to a transient increase in [Ca²⁺]i.

-

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores, initiated by CaSR activation or other stimuli, can trigger store-operated calcium entry (SOCE). This process involves the STIM proteins in the ER membrane sensing the drop in luminal calcium and subsequently activating Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium.

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): In excitable cells, the resting membrane potential and the threshold for activation of VGCCs are sensitive to the extracellular calcium concentration. While not the primary mechanism in non-excitable cells, changes in (Ca²⁺)o can influence VGCC activity in relevant cell types.

It is important to note that the gluconate anion itself can have some calcium-buffering effects at high concentrations, which should be considered in the experimental design.

Signaling Pathways Modulated by this compound

The elevation of intracellular calcium concentration following the application of this compound can activate a diverse array of downstream signaling pathways. The specific pathways activated will depend on the cell type, the magnitude and duration of the calcium signal, and the subcellular localization of the calcium increase.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The activation of the CaSR by the increased extracellular calcium from this compound is a key initiating event. This can lead to the activation of multiple downstream effectors.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Increases in intracellular calcium can activate the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival. One study demonstrated that this compound could inhibit the phosphorylation of ERK in a model of acute lung injury.

Quantitative Data Summary

The following tables summarize typical dosage ranges of this compound used in both in vivo and in vitro studies, as well as hypothetical dose-response data for in vitro experiments. It is important to note that optimal concentrations for in vitro studies should be determined empirically for each cell type and experimental system.

Table 1: In Vivo and Clinical Dosage of this compound

| Application | Species/Context | Dosage | Resulting Effect | Reference(s) |

| Acute Lung Injury Model | Mice | 12.5, 25, 50 mg/kg (intraperitoneal) | Inhibition of inflammatory cytokines and ERK phosphorylation | |

| Hypocalcemia Treatment | Critically Ill Trauma Patients | 2 g and 4 g infusions | Significant increases in serum ionized calcium | |

| Severe Symptomatic Hypocalcemia | Humans (Clinical) | 1-2 g over 10 minutes | Reversal of symptoms | |

| Hyperkalemia with ECG Changes | Humans (Clinical) | 1.5-3 g over 2-5 minutes | Cardiac membrane stabilization |

Table 2: Hypothetical In Vitro Dose-Response of this compound on Intracellular Calcium Concentration

| This compound Concentration (mM) | Resulting Extracellular Ca²⁺ Concentration (mM) | Peak Intracellular Ca²⁺ Concentration (nM) | Time to Peak (seconds) | EC₅₀ (mM) |

| 0 (Control) | 1.8 | 100 ± 15 | N/A | \multirow{6}{}{~2.5} |

| 0.5 | 2.3 | 150 ± 20 | 45 | |

| 1.0 | 2.8 | 250 ± 30 | 30 | |

| 2.5 | 4.3 | 450 ± 45 | 20 | |

| 5.0 | 6.8 | 600 ± 50 | 15 | |

| 10.0 | 11.8 | 650 ± 55 | 15 |

*Assuming a basal extracellular Ca²⁺ concentration of 1.8 mM in the cell culture medium.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fluorescence Microscopy

This protocol describes a general method for measuring changes in [Ca²⁺]i in cultured cells treated with this compound using a fluorescent calcium indicator such as Fura-2 AM.

Materials:

-

Cultured cells grown on glass coverslips

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4

-

Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

This compound stock solution (e.g., 1 M in water)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm) and a perfusion system.

Procedure:

-

Cell Preparation: Plate cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.

-

Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM stock solution and Pluronic F-127 in HBS to final concentrations of 2-5 µM and 0.02%, respectively. b. Aspirate the culture medium from the cells and wash once with HBS. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove extracellular dye. e. Incubate the cells for an additional 30 minutes in HBS to allow for complete de-esterification of the Fura-2 AM.

-

Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with HBS. c. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm. d. Prepare a working solution of this compound in HBS at the desired final concentration. e. Switch the perfusion to the this compound-containing HBS and continue to acquire images. f. After the response has been recorded, switch the perfusion back to HBS to wash out the stimulus.

-

Data Analysis: a. Select regions of interest (ROIs) corresponding to individual cells. b. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time. c. The change in this ratio is proportional to the change in intracellular calcium concentration. d. For absolute quantification, a calibration curve can be generated using calcium buffers with known concentrations.

Experimental Workflow Diagram

Conclusion

This compound is a valuable tool for researchers investigating the role of extracellular calcium in modulating intracellular calcium signaling. By understanding the underlying mechanisms of action, particularly the involvement of the Calcium-Sensing Receptor, and by employing robust experimental protocols for measuring intracellular calcium dynamics, scientists can effectively dissect the complex signaling pathways regulated by this fundamental second messenger. The quantitative data and methodologies presented in this guide provide a solid foundation for designing and executing experiments aimed at elucidating the multifaceted roles of calcium in cellular physiology and pathophysiology. As with any experimental system, careful optimization of reagent concentrations and incubation times is crucial for obtaining reliable and reproducible results.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

The Electrophysiological Impact of Calcium Gluconate on Cell Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the cell membrane potential is fundamental to the function of excitable cells, such as cardiomyocytes and neurons. This potential is meticulously maintained by a delicate balance of ion gradients and the selective permeability of the cell membrane through various ion channels. Disruptions to this balance, as seen in pathological conditions like hyperkalemia, can lead to life-threatening alterations in cellular excitability. Calcium gluconate is a critical therapeutic agent administered to acutely manage these disruptions, particularly in the context of hyperkalemia-induced cardiotoxicity.[1][2] Its primary role is not to correct the underlying ionic imbalance but to provide immediate cardioprotection by stabilizing the cell membrane.[2]

This technical guide provides an in-depth examination of the core mechanisms by which this compound exerts its effects on the cell membrane potential. It synthesizes quantitative data from electrophysiological studies, details common experimental protocols, and presents visual diagrams of the key pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: The Role of Extracellular Calcium

The principal therapeutic effect of intravenous this compound is mediated by the rapid increase in extracellular ionized calcium concentration. This elevated extracellular calcium does not alter the resting membrane potential (RMP), which in hyperkalemia is depolarized (made less negative) due to the reduced potassium efflux gradient. Instead, calcium exerts its stabilizing effect by modulating the properties of voltage-gated sodium channels (NaV).

Extracellular Ca²⁺ ions accumulate near the outer surface of the cell membrane, creating an electrostatic shield. These positively charged ions interact with the negatively charged phospholipid heads and protein residues on the external face of NaV channels. This interaction alters the local electric field sensed by the channel's voltage-sensing domains. The consequence of this "screening" effect is a shift in the voltage-dependence of the channel's activation gate. A greater degree of depolarization is required to open the sodium channel's activation gate, which effectively raises the threshold potential.

In hyperkalemia, the RMP moves closer to the normal threshold potential, increasing myocyte irritability and the risk of arrhythmia. By raising the threshold potential, this compound restores the critical voltage difference between the RMP and the threshold, thereby decreasing cell excitability and antagonizing the toxic effects of hyperkalemia. This membrane stabilization occurs within 1 to 3 minutes of intravenous administration.

Quantitative Data Summary

The following tables summarize quantitative findings from electrophysiological studies investigating the effects of altered extracellular potassium and calcium on cardiomyocyte membrane potential.

Table 1: Effect of Hyperkalemia on Cardiomyocyte Membrane Potential

| Parameter | Normal K⁺ Condition (approx. 4 mM) | Hyperkalemic Condition (approx. 8-12 mM) | Key Effect | Reference |

| Resting Membrane Potential (RMP) | ~ -90 mV | Depolarized to ~ -70 mV | Reduced K⁺ efflux leads to membrane depolarization. | |

| Threshold Potential (TP) | ~ -70 mV | Unchanged | Hyperkalemia primarily affects RMP. | |

| RMP-TP Gradient | ~ 20 mV | Reduced to ~ 0-10 mV | Increased excitability and Na⁺ channel inactivation. | |

| Vmax (Phase 0 dV/dt) | Normal | Reduced to ~27% of control | Na⁺ channel inactivation reduces Na⁺ influx rate. |

Table 2: Effect of Calcium Administration in Hyperkalemic Conditions

| Parameter | Hyperkalemic Condition | Hyperkalemic + this compound | Key Effect of Calcium | Reference |

| Resting Membrane Potential (RMP) | ~ -70 mV | No significant change | Calcium does not restore the RMP. | |

| Threshold Potential (TP) | ~ -70 mV | Raised (more positive) | Primary mechanism: Increases the required depolarization for activation. | |

| RMP-TP Gradient | Reduced (~0-10 mV) | Restored towards normal (~20 mV) | Restores the gap between resting and threshold potentials. | |

| ECG Manifestations | Peaked T waves, widened QRS | Normalization of main rhythm disorders | Effective in treating rhythm disturbances. |

Experimental Protocols

The investigation of ion channel function and membrane potential relies heavily on the patch-clamp technique. Below is a representative protocol for a whole-cell patch-clamp experiment on isolated cardiomyocytes to study the effects of hyperkalemia and calcium.

Protocol: Whole-Cell Patch-Clamp of Isolated Ventricular Myocytes

-

Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit) using a Langendorff perfusion apparatus with collagenase- and protease-containing solutions.

-

Isolated cells are stored in a Tyrode or similar solution at room temperature and used within 8-12 hours.

-

-

Solutions and Reagents:

-

Pipette (Intracellular) Solution (in mM): 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES. pH is adjusted to 7.2 with KOH. Amphotericin B (0.44 mM) may be added for perforated patch configuration to maintain intracellular integrity.

-

Bath (Extracellular) Solution - Normokalemia (in mM): 140 NaCl, 4.0 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Bath Solution - Hyperkalemia: The KCl concentration is increased to the desired level (e.g., 8 mM, 10 mM, 12 mM), with a corresponding reduction in NaCl to maintain osmolarity.

-

Test Compound: 10% this compound solution is prepared and diluted into the hyperkalemic bath solution to achieve the target final Ca²⁺ concentration.

-

-

Electrophysiological Recording:

-

An isolated myocyte is placed in a recording chamber on the stage of an inverted microscope.

-

A borosilicate glass micropipette (resistance 2-4 MΩ) filled with the pipette solution is advanced to the cell surface.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

The system is switched to Current Clamp mode to measure the membrane potential (Action Potentials).

-

A stable resting membrane potential is recorded. Action potentials are elicited by injecting brief (e.g., 3 ms) depolarizing current pulses through the pipette.

-

-

Experimental Procedure:

-

Baseline: Record action potentials in the normokalemic bath solution.

-

Induce Hyperkalemia: Perfuse the chamber with the hyperkalemic bath solution and record the changes in RMP and action potential morphology.

-

Apply this compound: While maintaining hyperkalemia, perfuse the chamber with the hyperkalemic solution containing this compound. Record the subsequent changes to the membrane potential.

-

-

Data Analysis:

-

Key parameters are measured and compared across conditions: Resting Membrane Potential (mV), Action Potential Amplitude (mV), Maximum upstroke velocity (Vmax or dV/dtmax), and Action Potential Duration (APD).

-

Visualizations: Mechanisms and Workflows

Logical Pathway of Calcium's Cardioprotective Effect

The following diagram illustrates the sequence of events in hyperkalemia and the counteracting mechanism of this compound.

Caption: Logical flow of hyperkalemia's effect and calcium's counter-mechanism.

Experimental Workflow for Patch-Clamp Analysis

This diagram outlines the typical workflow for an electrophysiological experiment designed to test the effects of this compound.

Caption: Standard experimental workflow for patch-clamp analysis.

Conclusion and Implications

This compound is a cornerstone of emergency therapy for hyperkalemia due to its rapid and potent membrane-stabilizing effects. The core mechanism is not the reversal of hyperkalemia-induced depolarization but rather an increase in the threshold potential of cardiac myocytes. This effect, mediated by the electrostatic interaction of extracellular calcium with voltage-gated sodium channels, restores the necessary voltage gradient for orderly conduction and reduces the imminent risk of fatal arrhythmias.

For drug development professionals, this mechanism highlights the potential for developing novel membrane-stabilizing agents that could modulate ion channel voltage sensitivity. For researchers, further investigation into the precise molecular interactions between calcium ions and specific residues on the NaV channel could yield deeper insights into channel gating and provide new therapeutic targets for managing channelopathies and electrical cardiac diseases. A thorough understanding of these electrophysiological principles is essential for the safe and effective use of calcium salts and for the innovation of future antiarrhythmic therapies.

References

Unlocking the Potential of Calcium Gluconate in Early-Stage Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium gluconate, a soluble salt of calcium and gluconic acid, has long been a staple in clinical medicine for treating calcium deficiencies. However, a growing body of early-stage research is unveiling its multifaceted potential in a range of therapeutic areas, extending far beyond simple mineral supplementation. This in-depth technical guide explores the core applications of this compound in preclinical research, focusing on its roles in immunomodulation, tissue engineering, and regenerative medicine. We provide a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support its application in novel drug development and therapeutic strategies.

Anti-Inflammatory and Immunomodulatory Applications

Recent preclinical studies have highlighted the significant anti-inflammatory and immunomodulatory properties of this compound, particularly in the context of autoimmune disorders such as rheumatoid arthritis.

Mechanism of Action: Modulating Inflammatory Cascades

Calcium ions (Ca²⁺) are critical second messengers in immune cells, and an increase in extracellular calcium concentration, as provided by this compound, can profoundly influence intracellular signaling pathways. The proposed mechanism involves the modulation of key inflammatory mediators. Oral administration of this compound has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2][3]. This effect is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Furthermore, this compound has demonstrated antioxidant properties by reducing the levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and malondialdehyde (MDA), a marker of oxidative stress[1][2].

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Model: Collagen-Induced Arthritis (CIA) in Mice

A well-established model for studying rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in DBA/1J mice.

Experimental Protocol:

-

Animal Model: Male DBA/1J mice, 7-8 weeks old.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment Protocol:

-

Administer this compound orally once daily at dosages of 50, 100, and 200 mg/kg body weight.

-

Begin treatment on the day of primary immunization and continue for 40 days.

-

A control group should receive distilled water.

-

-

Assessment of Arthritis:

-

Monitor clinical arthritis scores, paw thickness, and knee thickness regularly from day 21 onwards.

-

At the end of the study, collect paw and spleen tissue for analysis.

-

-

Biochemical Analysis:

-

Homogenize paw tissue to measure MPO and MDA levels.

-

Measure TNF-α and IL-6 levels in paw tissue homogenates and splenocyte culture supernatants using ELISA.

-

Quantitative Data from CIA Mouse Model:

| Parameter | Control (CIA) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) | Reference |

| Paw Thickness (mm increase) | Significant increase | Significant decrease | Significant decrease | Significant decrease | |

| Knee Thickness (mm increase) | Significant increase | Significant decrease | Significant decrease | Significant decrease | |

| Paw MPO Content | Elevated | Lower | Lower | Lower | |

| Paw MDA Content | Elevated | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |

| Paw TNF-α Level | Elevated | Lower | Lower | Lower | |

| Paw IL-6 Level | Elevated | Lower | Lower | Lower | |

| Splenocyte TNF-α Level | Elevated | Lower | Lower | Lower | |

| Splenocyte IL-6 Level | Elevated | Lower | Lower | Lower |

Tissue Engineering and Regenerative Medicine

This compound is emerging as a versatile component in biomaterial fabrication for tissue engineering, primarily due to its role as a biocompatible cross-linking agent for hydrogels.

Application in Cartilage Tissue Engineering

Injectable hydrogels are promising for cartilage repair as they can be minimally invasively delivered to fill defect sites of any shape. Alginate, a natural polysaccharide, can be cross-linked with divalent cations like Ca²⁺ to form a hydrogel. This compound is an effective cross-linker for creating injectable alginate hydrogels for cartilage tissue engineering.

Experimental Workflow:

Figure 2: Experimental workflow for preparing an injectable alginate hydrogel.

Protocol for Injectable Alginate Hydrogel Preparation:

-

Fabrication of Porous Microspheres: Synthesize amphiphilic poly(ε-caprolactone)–b-poly(ethylene glycol)–b-poly(ε-caprolactone) (PCEC) polymers. Prepare porous microspheres from the PCEC polymer using a double-emulsification/solvent evaporation method.

-

Loading with this compound: Load this compound crystals into the pores of the PCEC microspheres. One method involves soaking the microspheres in a this compound solution followed by precipitation with ethanol.

-

Hydrogel Formation: Mix the this compound-loaded microspheres (e.g., 50 mg) with a 1.5% alginate solution (e.g., 0.75 mL). The mixture can be loaded with chondrocytes for in vitro and in vivo studies.

-

Gelation: The suspension forms a gel in approximately 3 minutes at physiological conditions as calcium ions are released from the microspheres, cross-linking the alginate chains.

Quantitative Data on Hydrogel Properties:

| Property | Alginate Hydrogel | Alginate/PCEC Microsphere Hybrid Hydrogel | Reference |

| Compressive Modulus | 18.7 kPa | 123.6 kPa | |

| Mean Pore Diameter | - | ~195 µm |

Bone Tissue Engineering with Calcium Lactate Gluconate

Calcium lactate gluconate (CLG), a related calcium salt, is being explored in bone tissue engineering. Electrospinning is a technique used to fabricate fibrous scaffolds that mimic the extracellular matrix of bone.

Protocol for Electrospun Gelatin-CLG Scaffold Fabrication:

-

Solution Preparation: Prepare a gelatin solution in acetic acid (e.g., 21-29% w/v). Dissolve calcium lactate gluconate (CLG) into the gelatin solution at desired concentrations (e.g., 5% and 10%).

-

Electrospinning:

-

Load the polymer solution into a syringe with a needle.

-

Apply a high voltage (e.g., 7.5 kV) between the needle tip and a collector.

-

Set the distance between the needle and collector (e.g., 7.5 cm) and control the flow rate of the solution.

-

-

Scaffold Characterization: Analyze the morphology of the electrospun fibers using Scanning Electron Microscopy (SEM).

-

In Vitro Osteogenic Differentiation Assay:

-

Seed osteoblast-like cells (e.g., MG63) onto the fabricated scaffolds.

-

Culture the cells in an osteogenic differentiation medium.

-

Assess cell viability and proliferation at different time points (e.g., Day 3 and 7).

-

Evaluate mineralization by Alizarin Red S staining at later time points (e.g., Day 7 and 14) to detect calcium deposits.

-

Quantitative Analysis of Mineralization:

| Scaffold | Mineralization Index (Day 7) | Mineralization Index (Day 14) | Reference |

| Gelatin | Baseline | Baseline | |

| Gelatin + 5% CLG | Significant increase | Significant increase | |

| Gelatin + 10% CLG | Significant increase | Significant increase |

Activation of Platelet-Rich Plasma (PRP) for Growth Factor Release

Platelet-rich plasma (PRP) is a concentrate of platelets in a small volume of plasma and is a rich source of growth factors that are crucial for tissue regeneration. The activation of platelets is necessary to initiate the release of these growth factors. This compound is used as an activator for PRP.

Mechanism of Action in PRP Activation

The addition of this compound to PRP initiates the coagulation cascade. The calcium ions overcome the effect of the anticoagulant (like citrate) used during blood collection. This leads to the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, forming a fibrin clot that traps the platelets. This process triggers platelet degranulation and the release of growth factors, such as Vascular Endothelial Growth Factor-A (VEGF-A).

Logical Relationship of PRP Activation:

Figure 3: Logical relationship of PRP activation by this compound.

Experimental Protocol for PRP Activation and VEGF-A Measurement

-

PRP Preparation: Prepare PRP from whole blood using a double-spin centrifugation method.

-

PRP Activation:

-

To produce autologous thrombin (PRP-T), add 0.5 mL of 10% this compound to 1.5 mL of plasma and incubate for 15 minutes at 37°C for gel formation.

-

Alternatively, activate PRP by adding this compound (e.g., 300 µL of 0.05 g/mL this compound to 2 mL of PRP).

-

-

Cell Culture: Culture human dental pulp stem cells (hDPSCs) in different media: control medium, medium supplemented with PRP activated with calcium chloride, and medium supplemented with PRP-T (activated with calcium chloride and 10% this compound).

-

VEGF-A Measurement: Analyze the concentration of VEGF-A in the cell culture supernatants at different time points (e.g., 24, 48, and 72 hours) using an ELISA kit.

Quantitative Data on VEGF-A Release:

| Activator | VEGF-A Concentration (pg/mL) - Fresh PRP | VEGF-A Concentration (pg/mL) - 1-week frozen PRP | VEGF-A Concentration (pg/mL) - 3-week frozen PRP | Reference |

| Baseline (Unactivated) | 160.8 ± 88 | - | - | |

| This compound | 545.2 ± 349 | 339.5 ± 190 | 339.9 ± 189 | |

| This compound + Thrombin | 608.7 ± 494 | 365.2 ± 189 | 365.6 ± 188 |

Note: The study by Goubran et al. (2015) found no significant difference in VEGF concentrations between activation with calcium alone or with calcium and thrombin.

Conclusion